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Cat. No.: B1675707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational dyslipidemia drug LY518674
and other recently developed therapeutic agents. The document synthesizes available clinical

trial data to objectively evaluate the performance of these drugs, with a focus on their efficacy

in modulating lipid profiles and their associated safety data. Detailed experimental protocols for

key studies are provided to facilitate a deeper understanding of the presented findings.

LY518674: A Potent PPARα Agonist
LY518674 is a potent and selective peroxisome proliferator-activated receptor-alpha (PPARα)

agonist.[1] Its mechanism of action involves the activation of PPARα, a nuclear receptor that

plays a crucial role in the regulation of lipid metabolism. This activation leads to an increase in

the synthesis and breakdown of apolipoprotein A-I (apoA-I), the primary protein component of

high-density lipoprotein (HDL), and an accelerated clearance of very low-density lipoprotein

(VLDL) particles.[2][3] The primary therapeutic goal for LY518674 was to increase HDL

cholesterol (HDL-C) and lower triglyceride levels in patients with metabolic syndrome and

atherogenic dyslipidemia.[2][3] However, the development of LY518674 was discontinued.[4]

Clinical Trial Data
A key clinical study evaluated the efficacy and safety of LY518674 in patients with atherogenic

dyslipidemia.[1] In this multicenter, randomized, double-blind, placebo-controlled trial, patients

were assigned to receive either placebo, varying doses of LY518674 (10 µg, 25 µg, 50 µg, or
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100 µg), or fenofibrate (200 mg) for 12 weeks.[1] Another study assessed LY518674 in

combination with atorvastatin in patients with hypercholesterolemia.[1]
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Treatment
Group

N
Baseline
Triglyceride
s (mg/dL)

Percent
Change in
Triglyceride
s

Baseline
HDL-C
(mg/dL)

Percent
Change in
HDL-C

Atherogenic

Dyslipidemia

Study

Placebo 62 247 -8% 40 +2%

LY518674

(10 µg)
62 251 -35% 40 +15%

LY518674

(25 µg)
61 250 -36% 40 +16%

LY518674

(50 µg)
62 253 -34% 40 +14%

LY518674

(100 µg)
62 249 -30% 40 +12%

Fenofibrate

(200 mg)
62 250 -35% 40 +15%

Hypercholest

erolemia

Study (in

addition to

atorvastatin)

Placebo +

Atorvastatin
~100 - - - -

LY518674

(10 µg) +

Atorvastatin

~100 - -20% to -43% - +1% to +12%

LY518674

(50 µg) +

Atorvastatin

~100 - -20% to -43% - +1% to +12%
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Table 1: Efficacy of LY518674 in Patients with Atherogenic Dyslipidemia and

Hypercholesterolemia.[1]

Safety and Tolerability: In these studies, LY518674 was generally well-tolerated. However, a

notable safety concern was the elevation of serum creatinine levels, which was observed in

35% to 38% of patients treated with either LY518674 or fenofibrate.[1]

Experimental Protocol: Atherogenic Dyslipidemia Study
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

study.[1]

Patient Population: 309 patients with atherogenic dyslipidemia (triglyceride levels of 200 to

500 mg/dL and HDL-C levels <40 mg/dL for men or <50 mg/dL for women).[1]

Treatment: Following a 4-week placebo lead-in period with dietary counseling, patients were

randomized to receive one of the following for 12 weeks: placebo, LY518674 (10 µg, 25 µg,

50 µg, or 100 µg daily), or fenofibrate (200 mg daily).[1]

Primary Endpoints: The primary efficacy endpoints were the percent change from baseline in

fasting triglyceride and HDL-C levels.[1]

Safety Assessments: Safety was monitored through the recording of adverse events, clinical

laboratory tests (including serum creatinine), vital signs, and electrocardiograms.[1]
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Caption: Mechanism of action of LY518674.
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Comparative Investigational Dyslipidemia Drugs
This section details the mechanisms of action, clinical trial data, and experimental protocols for

other notable investigational drugs for dyslipidemia.

Pemafibrate: A Selective PPARα Modulator
(SPPARMα)
Pemafibrate is a novel selective PPARα modulator designed to have greater potency and

selectivity for PPARα compared to conventional fibrates like fenofibrate.[5][6] Its mechanism of

action is similar to LY518674, involving the activation of PPARα to regulate lipid metabolism.[5]

[6] Clinical trials have suggested that pemafibrate effectively reduces triglycerides and is

associated with a lower incidence of liver and kidney function abnormalities compared to

fenofibrate.[6][7][8]

Clinical Trial Data
A phase 3, randomized, double-blind, placebo-controlled study evaluated the efficacy and

safety of pemafibrate in patients with type 2 diabetes and hypertriglyceridemia.[9]

Treatment
Group

N
Baseline
Triglyceride
s (mg/dL)

Percent
Change in
Triglyceride
s

Baseline
HDL-C
(mg/dL)

Percent
Change in
HDL-C

Placebo 57 ~250 - ~35 -

Pemafibrate

(0.2 mg/day)
54 ~250 ~ -45% ~35 ~ +15%

Pemafibrate

(0.4 mg/day)
55 ~250 ~ -45% ~35 ~ +20%

Table 2: Efficacy of Pemafibrate in Patients with Type 2 Diabetes and Hypertriglyceridemia (24

weeks).[9]

Experimental Protocol: Pemafibrate Phase 3 Trial
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Study Design: A randomized, double-blind, placebo-controlled, parallel-group, phase 3 trial.

[9]

Patient Population: Patients with type 2 diabetes and hypertriglyceridemia (fasting serum

triglyceride levels ≥150 mg/dL).[10]

Treatment: Patients were randomly assigned to receive placebo, pemafibrate 0.2 mg/day, or

pemafibrate 0.4 mg/day for 24 weeks.[9]

Primary Endpoint: The primary efficacy endpoint was the percent change in fasting serum

triglyceride levels from baseline to week 24.[9]

Secondary Endpoints: Included changes in other lipid parameters such as HDL-C, non-HDL-

C, and apolipoproteins.[9]

Bempedoic Acid: An ATP-Citrate Lyase (ACL)
Inhibitor
Bempedoic acid is a first-in-class oral medication that lowers LDL-C by inhibiting ATP-citrate

lyase, an enzyme involved in the cholesterol biosynthesis pathway upstream of HMG-CoA

reductase, the target of statins.[2][4] It is a prodrug that is activated primarily in the liver, which

may reduce the risk of muscle-related side effects associated with statins.[2]

Clinical Trial Data
The CLEAR Wisdom trial, a phase 3 study, evaluated the efficacy of bempedoic acid in patients

at high risk for cardiovascular disease already on maximally tolerated statin therapy.[4]

Treatment Group N
Baseline LDL-C
(mg/dL)

Percent Change in
LDL-C

Placebo 265 120.4 +0.5%

Bempedoic Acid (180

mg)
522 120.4 -17.4%

Table 3: Efficacy of Bempedoic Acid in High-Risk Patients on Statin Therapy (12 weeks).[11]
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Experimental Protocol: CLEAR Wisdom Trial
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[11]

Patient Population: 779 patients with atherosclerotic cardiovascular disease, heterozygous

familial hypercholesterolemia, or both, who were receiving maximally tolerated statin therapy

and had an LDL-C level of at least 70 mg/dL.[11]

Treatment: Patients were randomized in a 2:1 ratio to receive bempedoic acid 180 mg daily

or placebo for 52 weeks.[12]

Primary Endpoint: The primary efficacy endpoint was the percent change from baseline in

LDL-C at week 12.[12]
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Caption: Mechanism of action of Bempedoic Acid.

Inclisiran: A Small Interfering RNA (siRNA) Targeting
PCSK9
Inclisiran is a long-acting small interfering RNA (siRNA) therapeutic that targets proprotein

convertase subtilisin/kexin type 9 (PCSK9).[13] By silencing the PCSK9 gene in the liver,

inclisiran leads to a decrease in PCSK9 levels, which in turn increases the number of LDL

receptors on hepatocytes, resulting in enhanced clearance of LDL-C from the circulation.[13]

[14] A key feature of inclisiran is its infrequent dosing schedule, typically administered

subcutaneously once every 6 months after an initial loading dose.[3]

Clinical Trial Data
The ORION-10 and ORION-11 phase 3 trials evaluated the efficacy of inclisiran in patients with

atherosclerotic cardiovascular disease (ASCVD) or ASCVD risk equivalents.[15]
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Trial
Treatment
Group

N
Baseline LDL-
C (mg/dL)

Percent
Change in
LDL-C at Day
510

ORION-10 Placebo 780 104.7 -

Inclisiran (300

mg)
781 104.7 -52.3%

ORION-11 Placebo 807 105.5 -

Inclisiran (300

mg)
810 105.5 -49.9%

Table 4: Efficacy of Inclisiran in Patients with ASCVD or ASCVD Risk Equivalents.[15]

Experimental Protocol: ORION-10 and ORION-11 Trials
Study Design: Two randomized, double-blind, placebo-controlled, phase 3 trials.[15]

Patient Population: ORION-10 enrolled 1561 patients in the United States with ASCVD.

ORION-11 enrolled 1617 patients in Europe and South Africa with ASCVD or ASCVD risk

equivalents. All patients had elevated LDL-C levels despite maximally tolerated statin

therapy.[15]

Treatment: Patients were randomized in a 1:1 ratio to receive subcutaneous injections of

inclisiran (300 mg) or placebo on day 1, day 90, and every 6 months thereafter for 540 days.

[15]

Co-primary Endpoints: The placebo-corrected percentage change in LDL-C from baseline to

day 510 and the time-adjusted percentage change in LDL-C from baseline after day 90 and

up to day 540.[15]

Evinacumab: An Angiopoietin-like Protein 3
(ANGPTL3) Inhibitor
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Evinacumab is a monoclonal antibody that binds to and inhibits angiopoietin-like protein 3

(ANGPTL3), a protein that plays a key role in lipid metabolism by inhibiting lipoprotein lipase

(LPL) and endothelial lipase (EL).[16][17] By inhibiting ANGPTL3, evinacumab increases the

activity of LPL and EL, leading to enhanced metabolism of triglycerides and lipoproteins, and

consequently, a reduction in LDL-C, HDL-C, and triglycerides.[17][18]

Clinical Trial Data
A phase 3 trial evaluated the efficacy of evinacumab in patients with homozygous familial

hypercholesterolemia (HoFH).[19]

Treatment Group N
Baseline LDL-C
(mg/dL)

Percent Change in
LDL-C at Week 24

Placebo 22 259.5 +1.9%

Evinacumab (15

mg/kg IV Q4W)
43 255.1 -47.1%

Table 5: Efficacy of Evinacumab in Patients with Homozygous Familial Hypercholesterolemia.

[20]

Experimental Protocol: Evinacumab HoFH Trial
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[19]

Patient Population: 65 patients with homozygous familial hypercholesterolemia who were

receiving maximally tolerated lipid-lowering therapies.[20]

Treatment: Patients were randomized in a 2:1 ratio to receive intravenous infusions of

evinacumab (15 mg per kilogram of body weight) or placebo every 4 weeks for 24 weeks.

[20]

Primary Endpoint: The percent change from baseline in the LDL-C level at week 24.[20]
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Caption: General experimental workflow for dyslipidemia clinical trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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